molecular formula C8H3Cl4N3O B055168 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine CAS No. 117989-29-4

4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine

Cat. No.: B055168
CAS No.: 117989-29-4
M. Wt: 298.9 g/mol
InChI Key: WXZBOVPHFPDVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can lead to DNA damage and apoptosis in cancer cells. It has also been shown to have an inhibitory effect on the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine. In medicine, further studies are needed to investigate its potential as an anticancer agent and to determine its mechanism of action. In agriculture, research could focus on developing formulations that are more effective and environmentally friendly. Additionally, research could explore its potential use as a pollutant sensor for environmental monitoring.

Synthesis Methods

The synthesis of 4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine involves the reaction of 4,5,6,7-tetrachloro-2H-isoindole-1,3-dione with sodium nitrite in the presence of hydrochloric acid. This method has been reported to yield a high purity product with a yield of up to 80%.

Scientific Research Applications

4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine has been studied extensively for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent against various pathogens, including bacteria and fungi. In agriculture, it has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. Additionally, it has been studied for its potential use in environmental science as a pollutant sensor.

Properties

117989-29-4

Molecular Formula

C8H3Cl4N3O

Molecular Weight

298.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3-nitroso-2H-isoindol-1-amine

InChI

InChI=1S/C8H3Cl4N3O/c9-3-1-2(4(10)6(12)5(3)11)8(15-16)14-7(1)13/h14H,13H2

InChI Key

WXZBOVPHFPDVFK-UHFFFAOYSA-N

SMILES

C12=C(NC(=C1C(=C(C(=C2Cl)Cl)Cl)Cl)N=O)N

Canonical SMILES

C12=C(NC(=C1C(=C(C(=C2Cl)Cl)Cl)Cl)N=O)N

70833-37-3

synonyms

Pigment red 257

Origin of Product

United States

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